Methyl 2-(chlorosulfonyl)-5-cyanobenzoate
Description
Significance of Aryl Sulfonyl Chlorides in Organic Synthesis
Aryl sulfonyl chlorides are a cornerstone class of reagents in organic synthesis, primarily utilized for the formation of sulfonamides and sulfonate esters. magtech.com.cn The sulfonyl chloride group is a potent electrophile, readily reacting with a wide array of nucleophiles. magtech.com.cn This reactivity is harnessed in the synthesis of sulfonamides, a common motif in a vast number of pharmaceuticals, including antibacterial agents, diuretics, and anticonvulsants. ekb.eg The reaction with amines to form sulfonamides is a robust and well-established transformation in medicinal chemistry. nih.gov
Furthermore, aryl sulfonyl chlorides serve as precursors to other sulfur-containing functional groups and can participate in various coupling reactions. magtech.com.cn Their utility extends to acting as protecting groups for amines and in the synthesis of dyes and pigments. nih.govquora.com The versatility and reliable reactivity of aryl sulfonyl chlorides have cemented their importance as indispensable tools for synthetic chemists. magtech.com.cn
Contextualization of Substituted Benzoate (B1203000) Esters in Chemical Literature
Substituted benzoate esters are prevalent intermediates in organic chemistry, valued for their stability and the synthetic handles they provide. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid or converted to other functional groups such as amides or alcohols. The aromatic ring can be further functionalized through electrophilic aromatic substitution, with the position of substitution directed by the existing ester and other substituents.
In the context of medicinal chemistry, the benzoate ester moiety is found in numerous biologically active molecules. The specific substitution pattern on the benzene (B151609) ring is crucial in determining the pharmacological properties of the compound. For instance, functional groups at the ortho, meta, and para positions can significantly influence a molecule's binding affinity to biological targets and its metabolic stability.
Research Landscape of Methyl 2-(chlorosulfonyl)-5-cyanobenzoate
A comprehensive review of the scientific literature reveals that this compound is a compound with a very limited research footprint. Publicly accessible databases and chemical catalogs list its basic chemical properties, but there is a notable absence of published studies detailing its synthesis, reactivity, or specific applications. uni.lu
Historical Overview of Related Compounds in Synthetic Endeavors
While research on the title compound is scarce, the synthesis of structurally similar molecules provides a valuable historical context and a basis for predicting its chemical behavior. A notable analog is methyl 2-(chlorosulfonyl)-5-methoxybenzoate, the synthesis of which has been described in patent literature. google.com The preparation of this compound involves the esterification of 3-methoxybenzoic acid, followed by a sulfochlorination reaction using a four-fold excess of chlorosulfonic acid at elevated temperatures. google.com This suggests a plausible synthetic route to this compound could involve the chlorosulfonation of methyl 5-cyanobenzoate.
The general synthesis of aryl sulfonyl chlorides is well-documented, with two primary methods being the direct chlorosulfonation of aromatic compounds and the Sandmeyer-type reaction of arylamines. orgsyn.org The direct chlorosulfonation of aromatic rings with chlorosulfonic acid is a common industrial method, though it can be limited by regioselectivity issues. tandfonline.comglobalspec.com The Meerwein reaction, a modification of the Sandmeyer reaction, involves the reaction of a diazonium salt with sulfur dioxide in the presence of a copper salt, and is a versatile method for introducing the sulfonyl chloride group. acs.orgacs.org This method often shows good tolerance for various functional groups, including esters and nitriles. nih.govacs.org
The synthesis of cyanobenzoic acid derivatives is also a well-established area of organic chemistry. These compounds can be prepared through various methods, including the oxidation of the corresponding toluonitriles or through Sandmeyer-type reactions from aminobenzoic acids.
Current Research Gaps and Future Directions for the Compound
The most significant research gap for this compound is the lack of any published experimental data on its synthesis and reactivity. While a synthetic route can be inferred from related compounds, the optimal reaction conditions and potential challenges, such as side reactions involving the nitrile group, remain to be determined.
The trifunctional nature of this molecule presents numerous avenues for future research. The highly reactive sulfonyl chloride group is the most probable site for initial transformations. Future studies could explore its reaction with a diverse library of amines and phenols to generate novel sulfonamides and sulfonate esters. These derivatives could then be screened for biological activity, given the prevalence of the sulfonamide moiety in pharmaceuticals. ekb.eg
The nitrile group offers another point for chemical modification. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. These transformations would yield a new set of multifunctional building blocks for further synthetic elaboration. The interplay of the three functional groups could also lead to interesting intramolecular reactions, potentially forming novel heterocyclic systems.
In essence, this compound represents a blank slate for chemical exploration. The systematic investigation of its synthesis and reactivity could unlock a new family of compounds with potential applications in medicinal chemistry, materials science, and agrochemicals.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-chlorosulfonyl-5-cyanobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO4S/c1-15-9(12)7-4-6(5-11)2-3-8(7)16(10,13)14/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVXSDFKNJRABFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C#N)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1909316-62-6 | |
| Record name | methyl 2-(chlorosulfonyl)-5-cyanobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies and Route Optimization for Methyl 2 Chlorosulfonyl 5 Cyanobenzoate
Established Synthetic Pathways for Chlorosulfonylation of Aromatic Systems
The introduction of a chlorosulfonyl group (–SO₂Cl) onto an aromatic ring is a key transformation in organic synthesis. This functional group serves as a versatile precursor for the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing compounds. acs.orgacs.org
Classical Sulfonylation Reactions and Their Adaptations
Historically, the direct sulfonation of aromatic compounds is a widely used electrophilic aromatic substitution reaction. wikipedia.org Classical methods typically involve reacting an aromatic compound with potent sulfonating agents such as fuming sulfuric acid (oleum), sulfur trioxide (SO₃), or chlorosulfonic acid (HSO₃Cl). wikipedia.orggoogle.com The reaction proceeds through the formation of an electrophile, typically SO₃ or its protonated form, which then attacks the electron-rich aromatic ring. wikipedia.org
However, these classical methods have significant limitations, including the use of harsh acidic conditions that are incompatible with many functional groups and a lack of regioselectivity, which can lead to mixtures of isomers. nih.gov Computational studies suggest that the mechanism may be more complex than the traditional Wheland intermediate pathway, with evidence pointing towards a concerted mechanism or one involving two molecules of SO₃, particularly in nonpolar media. acs.org
Adaptations to these classical methods have been developed to overcome these drawbacks. For instance, using sulfur trioxide in various organic solvents or as an adduct with dioxane or amines can moderate its reactivity. google.com Another approach involves the use of thionyl chloride in conjunction with sulfuric acid to drive the reaction equilibrium towards the product. wikipedia.org
Table 1: Comparison of Classical Sulfonating Agents
| Agent | Formula | Conditions | Advantages | Disadvantages |
| Sulfuric Acid | H₂SO₄ | Concentrated, heating | Readily available | Reversible reaction, produces water by-product |
| Fuming Sulfuric Acid (Oleum) | H₂SO₄·xSO₃ | Concentrated | High reactivity | Harsh conditions, poor selectivity |
| Sulfur Trioxide | SO₃ | Used in organic solvents or as adducts | Potent electrophile | High reactivity, difficult to handle |
| Chlorosulfonic Acid | HSO₃Cl | Neat or in solvent | Effective agent, forms sulfonyl chloride directly | Highly corrosive, harsh conditions |
Role of Diazotization in Precursor Synthesis
An alternative and often more versatile route to aromatic sulfonyl chlorides, especially for substrates with electron-withdrawing groups or specific substitution patterns, is the Sandmeyer-type reaction. acs.org This method involves the diazotization of a primary aromatic amine, followed by a copper-catalyzed reaction with sulfur dioxide. nih.govacs.org This transformation is often referred to as the Meerwein chlorosulfonylation reaction. acs.orgnih.gov
The process begins with the conversion of an aromatic amine to a diazonium salt by treating it with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–5 °C). acs.orggoogle.comresearchgate.net The resulting diazonium salt is then added to a solution of sulfur dioxide, typically in acetic acid, in the presence of a copper(I) or copper(II) salt catalyst. acs.orgnih.govresearchgate.net The diazonium group is replaced by the chlorosulfonyl group, with the evolution of nitrogen gas. acs.org
This method offers significant advantages over direct sulfonation, including milder reaction conditions and high regioselectivity, as the position of the sulfonyl chloride group is determined by the position of the initial amino group. researchgate.net Modern modifications of this reaction utilize more convenient and stable sources of sulfur dioxide, such as thionyl chloride (SOCl₂) or 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO), which can improve safety and scalability. acs.orgresearchgate.netorganic-chemistry.orgnih.gov The use of aqueous conditions for this process has also been explored, offering environmental benefits and simplified product isolation, as the often-insoluble sulfonyl chloride product precipitates directly from the reaction mixture. acs.orgresearchgate.net
Continuous Flow Methodologies for Enhanced Efficiency
The synthesis of sulfonyl chlorides, particularly via the diazotization pathway, involves highly energetic and potentially unstable diazonium salt intermediates. organic-chemistry.org To mitigate the risks associated with their accumulation in batch reactors, continuous flow methodologies have been developed. researchgate.net Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and residence time, leading to enhanced safety, efficiency, and scalability. rsc.orgmdpi.com
Precursor Synthesis and Intermediate Transformations
The synthesis of Methyl 2-(chlorosulfonyl)-5-cyanobenzoate requires the assembly of a benzene (B151609) ring substituted with methyl ester, cyano, and chlorosulfonyl groups at the 1, 5, and 2 positions, respectively. This necessitates the strategic synthesis of a key precursor, Methyl 2-amino-5-cyanobenzoate, which can then undergo diazotization and chlorosulfonylation.
Synthesis of Methyl 2-aminobenzoate (B8764639) Derivatives
The core starting material for the precursor is often Methyl 2-aminobenzoate (also known as methyl anthranilate). sigmaaldrich.comwikipedia.org This readily available compound can be chemically modified to introduce the necessary cyano group at the 5-position. Direct functionalization of Methyl 2-aminobenzoate can be challenging due to the directing effects of the amino and ester groups. A common strategy involves the introduction of a halogen at the 5-position, which can subsequently be converted to the cyano group.
For example, bromination of Methyl 2-aminobenzoate can yield Methyl 5-bromo-2-aminobenzoate. This halogenated intermediate then serves as a substrate for cyanation reactions. The synthesis of various derivatives of Methyl 2-aminobenzoate is a well-established field, providing a range of intermediates for further elaboration. google.com
Cyanation Strategies for Aromatic Rings
One of the most established methods is the Sandmeyer reaction , which converts an aryl diazonium salt into an aryl nitrile using a copper(I) cyanide catalyst. wikipedia.org This method is particularly useful if an amino group is already present at the desired position on the aromatic ring. researchgate.net
Another classical and widely used method is the Rosenmund-von Braun reaction . This reaction involves the treatment of an aryl halide with a stoichiometric amount of copper(I) cyanide, typically at elevated temperatures in a polar aprotic solvent like DMF. stackexchange.com This approach would be suitable for converting an intermediate like Methyl 5-bromo-2-aminobenzoate into the desired Methyl 2-amino-5-cyanobenzoate precursor.
In recent decades, transition-metal-catalyzed cross-coupling reactions, particularly those using palladium or nickel catalysts, have emerged as powerful alternatives. researchgate.netacs.org These reactions often proceed under milder conditions and exhibit broad functional group tolerance. Using various cyanide sources, such as potassium ferrocyanide (K₄[Fe(CN)₆]), can offer a less toxic alternative to simple cyanide salts. researchgate.netstackexchange.com Direct C–H cyanation methods are also being developed, which offer the potential for more atom-economical syntheses by avoiding the pre-functionalization of the aromatic ring with a halide or amino group. nih.govrsc.org
Table 2: Overview of Aromatic Cyanation Strategies
| Reaction | Substrate | Reagents | Key Features |
| Sandmeyer Reaction | Aryl diazonium salt | CuCN | Converts an amino group (via diazotization) to a cyano group. wikipedia.org |
| Rosenmund-von Braun Reaction | Aryl halide | CuCN, high temperature | Classic method for substituting halides with a cyano group. stackexchange.com |
| Palladium-Catalyzed Cyanation | Aryl halide/triflate | Pd catalyst, cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆]) | Milder conditions, high functional group tolerance. researchgate.net |
| Direct C-H Cyanation | Arene | Catalyst (e.g., Rh, Co, Ga), cyanide source | Atom-economical, avoids pre-functionalization. nih.govrsc.org |
Optimization of Reaction Conditions and Reagent Selection
The efficiency of synthesizing sulfonyl chlorides, such as this compound, is highly dependent on the precise control of reaction conditions and the appropriate selection of reagents. Key parameters that are typically optimized include reaction temperature, time, and the molar ratio of reactants.
For the analogous synthesis of 2-methoxy-5-sulfonyl chlorobenzoic acid, a related and well-documented process, optimization studies provide significant insights. semanticscholar.orgresearchgate.net The chlorosulfonation step, which is central to the formation of the sulfonyl chloride group, is particularly sensitive to these parameters. The main factors influencing the yield include the amount of the chlorosulfonating agent (commonly chlorosulfonic acid), reaction temperature, and duration. semanticscholar.org
Investigations into the synthesis of similar compounds revealed that a molar ratio of 1:5 for the starting benzoic acid derivative to chlorosulfonic acid was optimal. researchgate.net The temperature is another critical factor; for instance, the ideal temperature range for the synthesis of 2-methoxy-5-sulfonyl chlorobenzoic acid was found to be 50-70 °C. semanticscholar.org Temperatures that are too low can lead to an incomplete reaction, while excessively high temperatures may promote the formation of unwanted by-products. The reaction time is optimized in conjunction with temperature; a duration of 2 hours was found to be sufficient under these optimized conditions to achieve a yield as high as 95.7%. semanticscholar.orgresearchgate.net Extending the reaction time beyond this optimal point did not lead to a significant increase in yield. semanticscholar.org
| Parameter | Condition | Observation | Yield |
|---|---|---|---|
| Molar Ratio (Substrate:Chlorosulfonic Acid) | 1:5 | Optimal for complete conversion | Up to 95.7% researchgate.net |
| Temperature | 50-70 °C | Balances reaction rate and selectivity semanticscholar.org | |
| Reaction Time | 2 hours | Sufficient for reaction completion without significant by-product formation semanticscholar.org |
Novel Synthetic Approaches and Green Chemistry Considerations
Modern synthetic chemistry emphasizes the development of novel methodologies that are not only efficient but also environmentally benign. This focus has led to innovations in catalytic systems, synthetic design guided by principles of atom economy, and the application of process intensification techniques.
Catalysis offers a powerful tool for developing more sustainable chemical processes. In the context of synthesizing this compound and its precursors, various catalytic systems have been explored. For the esterification step to produce the methyl benzoate (B1203000) core, solid acid catalysts have been developed as a green alternative to traditional liquid acids like sulfuric acid. mdpi.com For example, a zirconium/titanium (Zr/Ti) solid acid catalyst has demonstrated high activity for the synthesis of a series of methyl benzoate compounds. mdpi.comresearchgate.net Such catalysts are often recoverable and reusable, reducing waste and environmental impact. mdpi.com
While direct catalytic methods for the chlorosulfonation of the cyanobenzoate precursor are less common, palladium-catalyzed and copper-assisted reactions have been successfully employed for the formation of related C-S bonds in the synthesis of other complex sulfur-containing heterocycles. mdpi.com These approaches highlight the potential for developing novel catalytic pathways that could offer milder reaction conditions and improved selectivity compared to traditional stoichiometric methods.
Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.comnih.gov The goal is to design synthetic routes that maximize this incorporation, thereby minimizing waste. researchgate.net
Traditional multi-step syntheses, particularly those involving substitution and elimination reactions, often exhibit poor atom economy. nih.gov For instance, the chlorosulfonation of an aromatic ring using chlorosulfonic acid generates stoichiometric amounts of hydrochloric acid as a byproduct, inherently limiting the atom economy. A key aspect of sustainable synthetic design is to favor reactions with high atom economy, such as addition or rearrangement reactions, wherever possible. researchgate.net When this is not feasible, green chemistry principles guide chemists to ensure that any byproducts are non-toxic and can be easily managed. nih.gov A patent for a related compound, 2-chlorosulfonyl-3-methyl benzoate, describes a "cascade method" where an intermediate is not separated or purified, which aligns with green process concepts by reducing steps and solvent usage. google.com
Process intensification aims to develop smaller, safer, and more energy-efficient chemical production methods. cetjournal.it A prominent example is the shift from traditional batch reactors to continuous-flow systems, such as microreactors. researchgate.net This technology has been successfully applied to the synthesis of methyl 2-(chlorosulfonyl)benzoate, a close structural analog of the target compound. researchgate.net
In a continuous-flow process, reagents are pumped through a network of narrow tubes where the reaction occurs. researchgate.net This setup offers significant advantages over batch processing, particularly for hazardous reactions like diazotization, which can be a precursor step in some synthetic routes. researchgate.net The small internal volume of microreactors minimizes the accumulation of unstable intermediates, thereby enhancing process safety. researchgate.net Furthermore, the high surface-area-to-volume ratio allows for superior heat and mass transfer, enabling precise temperature control and the suppression of side reactions, such as hydrolysis, even at high reactant concentrations. researchgate.net
| Feature | Batch Process | Continuous Flow Process |
|---|---|---|
| Safety | Potential for accumulation of hazardous intermediates | Minimizes accumulation of energetic intermediates, enhancing safety researchgate.net |
| Heat & Mass Transfer | Limited, can lead to hotspots and side reactions | Excellent, allows for precise temperature control and reduced by-products researchgate.net |
| Scalability | Complex scale-up | Simpler scale-up by running longer or in parallel |
| Efficiency | Lower throughput, potential for lower yields due to side reactions | Higher throughput, improved yields and purity researchgate.net |
Purification and Isolation Methodologies in Research Scale Synthesis
Following the chemical synthesis, a robust purification and isolation procedure is essential to obtain this compound of high purity. On a research scale, this typically involves a multi-step process combining quenching, extraction, and crystallization.
A common initial step is to quench the reaction mixture by carefully pouring it onto ice or into ice-water. google.comgoogle.com This procedure serves to stop the reaction and precipitate the crude product, as the sulfonyl chloride is generally poorly soluble in water.
The crude solid can then be collected by filtration, or the entire aqueous mixture can be subjected to liquid-liquid extraction using a suitable organic solvent, such as dichloromethane or ethyl acetate. google.comgoogle.com This step transfers the desired product into the organic phase, leaving water-soluble impurities and inorganic salts behind. The organic layers are often combined, washed with water or a brine solution, and then dried over an anhydrous salt like magnesium sulfate.
After drying, the solvent is removed under reduced pressure, typically using a rotary evaporator, to yield the crude product. The final and most critical purification step is often crystallization or recrystallization. google.com The crude solid is dissolved in a minimal amount of a hot solvent, such as methanol (B129727) or an ethanol/water mixture, and then allowed to cool slowly. google.comgoogle.comgoogle.com As the solution cools, the solubility of the product decreases, causing it to form pure crystals, while impurities remain dissolved in the solvent. The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to remove any residual solvent. google.com
Chemical Reactivity and Reaction Mechanisms of Methyl 2 Chlorosulfonyl 5 Cyanobenzoate
Electrophilic and Nucleophilic Character of the Chlorosulfonyl Moiety
The chlorosulfonyl group (-SO₂Cl) is a dominant feature of Methyl 2-(chlorosulfonyl)-5-cyanobenzoate, rendering the molecule highly reactive. This reactivity stems from the electron-withdrawing nature of the sulfonyl group, which makes the chlorine atom a good leaving group. fiveable.me Consequently, the sulfur atom becomes highly electrophilic and susceptible to attack by various nucleophiles. fiveable.me
The primary reaction pathway for the chlorosulfonyl moiety involves nucleophilic substitution at the sulfur atom. fiveable.me A wide range of nucleophiles, including alcohols, amines, and thiols, can displace the chloride ion. fiveable.me This reaction is fundamental to the synthesis of sulfonamides and sulfonic acid esters, which are important intermediates in organic synthesis and the development of pharmaceuticals. fiveable.meacs.org
The general mechanism for nucleophilic substitution at the sulfonyl sulfur is analogous to the well-known Sₙ2 reaction at a carbon center. However, the possibility of an addition-elimination mechanism, proceeding through a pentavalent intermediate, has also been considered, particularly with strong nucleophiles. mdpi.com
Table 1: Examples of Nucleophilic Substitution Reactions at the Chlorosulfonyl Group
| Nucleophile | Product |
| Alcohol (R'OH) | Sulfonic Ester (R-SO₂-OR') |
| Amine (R'NH₂) | Sulfonamide (R-SO₂-NHR') |
| Thiol (R'SH) | Thiosulfonate (R-SO₂-SR') |
| Azide (N₃⁻) | Sulfonyl Azide (R-SO₂-N₃) |
| Acetate (CH₃COO⁻) | Mixed Anhydride (R-SO₂-O-COCH₃) |
This table is for illustrative purposes and represents general reactions of sulfonyl chlorides.
The reactivity of the sulfonyl chloride group is significantly influenced by both steric and electronic factors of the surrounding molecular structure.
Electronic Effects: Electron-withdrawing groups on the aromatic ring, such as the cyano and methyl ester groups in this compound, increase the electrophilicity of the sulfur atom. This enhanced positive charge on the sulfur facilitates nucleophilic attack. A study on arenesulfonyl chlorides demonstrated a positive ρ-value in the Hammett equation, confirming that electron-withdrawing substituents accelerate the rate of nucleophilic substitution. nih.gov
Steric Effects: Generally, bulky substituents near the reaction center hinder the approach of nucleophiles, thereby slowing down the reaction rate. However, counterintuitive accelerations have been observed with ortho-alkyl groups in some arenesulfonyl chlorides. mdpi.com This has been attributed to the relief of steric congestion in the transition state. mdpi.com For this compound, the ortho-ester group could potentially influence the accessibility of the sulfur atom to incoming nucleophiles.
Reactivity of the Cyano Group in Benzoate (B1203000) Esters
The cyano (-C≡N) group in this compound is another key reactive site. Its reactivity is characterized by the electrophilic nature of the carbon atom, which can be attacked by nucleophiles. libretexts.org
Both the ester and nitrile functionalities can undergo hydrolysis under acidic or basic conditions, although the conditions required can be aggressive. youtube.com
Ester Hydrolysis: Under acidic conditions, the ester group can be hydrolyzed to a carboxylic acid in a reversible reaction. youtube.comwikipedia.org Basic hydrolysis, also known as saponification, is an irreversible process that yields a carboxylate salt. youtube.comwikipedia.org Base-promoted hydrolysis is often preferred due to its higher efficiency. youtube.com
Nitrile Hydrolysis: The hydrolysis of a nitrile typically proceeds in two stages, first forming an amide intermediate, which is then further hydrolyzed to a carboxylic acid (under acidic conditions) or a carboxylate salt (under basic conditions). chemguide.co.ukchemistrysteps.com This reaction generally requires heating with a strong acid or base. youtube.comchemguide.co.uk
Table 2: Hydrolysis Products of this compound
| Functional Group | Acidic Hydrolysis Product | Basic Hydrolysis Product (followed by acidification) |
| Methyl Ester | Carboxylic Acid | Carboxylic Acid |
| Cyano | Carboxylic Acid | Carboxylic Acid |
This table outlines the general products of hydrolysis for the individual functional groups.
The electrophilic carbon of the nitrile group can react with a variety of strong nucleophiles. libretexts.org
Amines: Primary and secondary amines can add to the nitrile group, although this reaction is less common than the acylation of amines by esters. wikipedia.org
Alcohols: Alcohols can act as nucleophiles, particularly under acidic conditions, to form imino ethers, which can be further hydrolyzed. longdom.org
Organometallic Reagents: Grignard and organolithium reagents can add to the nitrile to form imine anions, which upon hydrolysis yield ketones. libretexts.orgyoutube.com
Intramolecular and Intermolecular Reactions
Cyclization Reactions and Ring Formation
The presence of both a chlorosulfonyl group and a methyl ester in an ortho position on the benzene (B151609) ring makes this compound a prime candidate for intramolecular cyclization reactions to form fused heterocyclic systems. The most prominent of these is the formation of saccharin (B28170) (1,2-benzisothiazol-3(2H)-one 1,1-dioxide) analogues.
The reaction typically proceeds via nucleophilic attack of an amine on the electrophilic sulfur atom of the chlorosulfonyl group. This is followed by an intramolecular cyclization where the nitrogen of the newly formed sulfonamide attacks the carbonyl carbon of the methyl ester, displacing methanol (B129727) and forming the five-membered sultam ring characteristic of the saccharin scaffold. The presence of the electron-withdrawing cyano group at the 5-position of the aromatic ring is expected to influence the reactivity of the electrophilic centers.
A general synthetic scheme for the formation of N-substituted, cyano-functionalized saccharin derivatives from this compound is depicted below. The reaction of methyl 2-(chlorosulfonyl)benzoate with various anilines in the presence of pyridine (B92270) as a base and catalyst is a known method for producing saccharin derivatives. nih.gov A similar pathway is anticipated for the 5-cyano analogue.
Table 1: Representative Cyclization Reaction
| Reactant | Reagent | Product | Conditions |
|---|
The initial step is the formation of a sulfonamide intermediate. Subsequent heating or treatment with a suitable reagent facilitates the intramolecular cyclization to yield the final saccharin derivative.
Coupling Reactions Involving the Aromatic Ring
While the chlorosulfonyl group is the most reactive site for many transformations, the aromatic ring of this compound can also participate in cross-coupling reactions. Aryl sulfonyl chlorides have been utilized as coupling partners in various palladium-catalyzed reactions, serving as alternatives to the more common aryl halides.
Mizoroki-Heck Reaction: Aryl sulfonyl chlorides can undergo desulfitative Mizoroki-Heck-type coupling reactions with olefins. researchgate.netresearchgate.net This reaction involves the palladium-catalyzed coupling of the aryl group with an alkene, with the extrusion of sulfur dioxide. For this compound, this would allow for the introduction of a vinyl group at the 2-position of the benzene ring, with the loss of the sulfonyl chloride moiety. The reaction is typically carried out using a palladium catalyst, a base, and often in a specialized solvent like an ionic liquid to facilitate the reaction. researchgate.netresearchgate.net
Sonogashira Coupling: Similarly, Sonogashira-type couplings of aryl sulfonyl chlorides with terminal alkynes can be achieved. organic-chemistry.orgchemrxiv.orgrsc.org This reaction provides a route to aryl-alkyne structures. The coupling of this compound with an alkyne would result in the formation of a methyl 5-cyano-2-(alkynyl)benzoate, again with the elimination of the sulfonyl chloride group as sulfur dioxide. These reactions are also palladium-catalyzed, often with a copper(I) co-catalyst and an amine base. organic-chemistry.org
Table 2: Potential Coupling Reactions
| Reaction Type | Coupling Partner | Potential Product | Catalyst System |
|---|---|---|---|
| Mizoroki-Heck | Alkene (R-CH=CH₂) | Methyl 5-cyano-2-(R-vinyl)benzoate | Pd catalyst (e.g., PdCl₂) |
The success of these coupling reactions can be influenced by the electronic nature of the aryl sulfonyl chloride. The presence of the electron-withdrawing cyano and methyl ester groups on the aromatic ring of this compound would likely affect its reactivity in these catalytic cycles.
Reaction Kinetics and Mechanistic Elucidation Studies
Transition State Analysis and Reaction Pathways
The reactions of aryl sulfonyl chlorides with nucleophiles, such as in solvolysis or aminolysis, are generally considered to proceed through a bimolecular nucleophilic substitution (SN2-type) mechanism at the sulfur center. nih.gov
For the hydrolysis of a series of 4-substituted benzenesulfonyl chlorides, a trigonal bipyramidal structure for the transition state has been proposed. cdnsciencepub.com In this model, the nucleophile attacks the sulfur atom, and the chloride ion acts as the leaving group. The reaction proceeds through a concerted process where the S-O bonds are forming at the same time as the S-Cl bond is breaking. The geometry of the transition state is thought to involve the incoming nucleophile and the leaving chloride ion in apical positions. cdnsciencepub.com
Kinetic data from reactions of chlorosulfonyl isocyanate with alkenes also support the formation of planar transition states in certain cycloaddition reactions. nih.govdtic.mil While not directly analogous to nucleophilic substitution at the sulfonyl chloride, this indicates that planar or near-planar transition states can be involved in reactions of related sulfonyl derivatives.
Effect of Solvents and Temperature on Reaction Rates
The rates of reactions involving aryl sulfonyl chlorides are significantly influenced by the solvent and temperature.
Effect of Solvents: The solvolysis of sulfonyl chlorides is sensitive to both the solvent's nucleophilicity and its ionizing power. nih.gov Polar protic solvents, which can stabilize the developing negative charge on the leaving group and solvate the electrophilic sulfur center, generally accelerate the reaction rate. libretexts.org The extended Grunwald-Winstein equation is often used to correlate the specific rates of solvolysis with solvent parameters. nih.gov For bimolecular reactions, solvent nucleophilicity is a key factor. nih.gov In contrast, polar aprotic solvents may favor certain reactions by enhancing the reactivity of anionic nucleophiles. libretexts.org
Table 3: General Solvent Effects on Sulfonyl Chloride Reactions
| Solvent Type | General Effect on SN2-type Reactions | Rationale |
|---|---|---|
| Polar Protic (e.g., water, alcohols) | Accelerates solvolysis | Stabilizes the transition state and solvates the leaving group. libretexts.org |
Effect of Temperature: As with most chemical reactions, an increase in temperature generally leads to an increase in the reaction rate for transformations involving this compound. The relationship between temperature and the rate constant is described by the Arrhenius equation. Kinetic studies on related compounds have allowed for the determination of activation parameters such as activation enthalpy (ΔH‡) and activation entropy (ΔS‡), which provide further insight into the reaction mechanism. cdnsciencepub.com For some reactions, lower temperatures can favor the formation of pre-equilibrium complexes or intermediates, which can be synthetically useful. nih.govdtic.mil
Spectroscopic Characterization Techniques for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the precise arrangement of atoms within the Methyl 2-(chlorosulfonyl)-5-cyanobenzoate molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed.
Proton NMR (¹H NMR) for Proton Environment Analysis
The ¹H NMR spectrum of this compound provides critical information about the electronic environment of the protons. The spectrum is expected to show distinct signals for the aromatic protons and the methyl ester protons. The electron-withdrawing nature of the chlorosulfonyl (-SO₂Cl), cyano (-CN), and methyl ester (-COOCH₃) groups significantly influences the chemical shifts of the aromatic protons, causing them to appear in the downfield region of the spectrum, typically between 7.5 and 8.5 ppm.
The aromatic region will display a complex splitting pattern due to the coupling between adjacent protons. The proton ortho to the ester group is expected to be a doublet, while the proton between the cyano and sulfonyl chloride groups would likely appear as a doublet of doublets. The third aromatic proton, ortho to the cyano group, would also be a doublet. The methyl protons of the ester group, being attached to an oxygen atom, are deshielded and will appear as a sharp singlet, typically around 4.0 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic H (ortho to -COOCH₃) | ~8.2 | Doublet (d) | ~8.0 |
| Aromatic H (ortho to -CN) | ~8.0 | Doublet of Doublets (dd) | ~8.0, ~2.0 |
| Aromatic H (ortho to -SO₂Cl) | ~7.8 | Doublet (d) | ~2.0 |
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Delineation
Complementing the proton data, the ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The carbonyl carbon of the ester group is highly deshielded and is expected to resonate at the downfield end of the spectrum, typically in the range of 165-170 ppm. The aromatic carbons will appear between 120 and 150 ppm, with their exact chemical shifts determined by the attached functional groups. The carbon bearing the sulfonyl chloride group will be significantly downfield due to strong electron withdrawal. The carbon of the nitrile group has a characteristic chemical shift in the 115-120 ppm region. The methyl carbon of the ester group will be found at the upfield end of the spectrum, usually around 53 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl C=O | 165 - 170 |
| Aromatic C-SO₂Cl | 145 - 150 |
| Aromatic C-COOCH₃ | 135 - 140 |
| Aromatic C-H | 125 - 135 |
| Aromatic C-CN | 110 - 115 |
| Nitrile C≡N | 115 - 120 |
Advanced NMR Techniques (e.g., 2D NMR) for Connectivity Confirmation
To unequivocally confirm the substitution pattern and assign all proton and carbon signals, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons on the aromatic ring, confirming their relative positions.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each protonated aromatic carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. It would show correlations from the methyl protons to the ester carbonyl carbon, and from the aromatic protons to neighboring carbons, thereby confirming the placement of all substituent groups on the benzene (B151609) ring.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both IR and Raman techniques, is instrumental in identifying the functional groups present in this compound by probing their characteristic molecular vibrations.
Vibrational Analysis of Functional Groups (Sulfonyl Chloride, Nitrile, Ester)
Each of the key functional groups in the molecule has distinct vibrational modes that give rise to characteristic absorption bands in the IR and Raman spectra.
Sulfonyl Chloride (-SO₂Cl): This group is characterized by strong asymmetric and symmetric stretching vibrations of the S=O bonds.
Nitrile (-C≡N): The carbon-nitrogen triple bond stretch is a very sharp and diagnostically useful feature in the spectrum.
Ester (-COOCH₃): The ester functionality is identified by a strong carbonyl (C=O) stretching band and C-O stretching vibrations.
Identification of Characteristic Absorption Bands
The IR and Raman spectra will exhibit a series of bands corresponding to the vibrations of these functional groups, as well as vibrations of the aromatic ring. The positions of these bands are sensitive to the electronic effects of the substituents.
Table 3: Characteristic IR and Raman Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Nitrile | C≡N stretch | 2220 - 2240 | Medium, Sharp |
| Ester | C=O stretch | 1720 - 1740 | Strong |
| Ester | C-O stretch | 1250 - 1300 | Strong |
| Sulfonyl Chloride | S=O asymmetric stretch | 1370 - 1390 | Strong |
| Sulfonyl Chloride | S=O symmetric stretch | 1170 - 1190 | Strong |
| Aromatic Ring | C=C stretch | 1450 - 1600 | Medium to Weak |
The combination of these spectroscopic techniques provides a comprehensive and detailed characterization of this compound, confirming its structural integrity and assessing its purity.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a valuable tool for investigating the electronic structure of molecules containing chromophores, which are functional groups that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum.
The UV-Vis spectrum of this compound is expected to be characterized by absorption bands arising from electronic transitions within its aromatic system and associated functional groups. The primary chromophore in the molecule is the substituted benzene ring. The presence of the ester (-COOCH₃), cyano (-CN), and chlorosulfonyl (-SO₂Cl) groups influences the energy of the π → π* and n → π* transitions.
UV-Vis spectroscopy can be used for the quantitative determination of this compound in a solution, provided it is the only absorbing species at a specific wavelength. This analysis is based on the Beer-Lambert law, which establishes a linear relationship between the absorbance (A), the concentration of the analyte (c), and the path length of the light through the sample (l). The equation is expressed as:
A = εcl
where ε (epsilon) is the molar absorptivity, a constant that is characteristic of the molecule at a specific wavelength. To perform a quantitative analysis, a calibration curve is first constructed by measuring the absorbance of several solutions of known concentrations. The absorbance of an unknown sample can then be measured, and its concentration determined by interpolation from the calibration curve. The accuracy of this method depends on factors such as the purity of the solvent, the stability of the compound in the solution, and the absence of interfering substances that absorb at the same wavelength.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and can be used to deduce the structure of a compound through analysis of its fragmentation patterns.
The nominal molecular weight of this compound, as calculated from the atomic weights of its constituent elements (C₉H₆ClNO₄S), is 259.67 g/mol . In a mass spectrometry experiment, the molecule is first ionized, often by electron impact (EI), which typically generates a molecular ion (M⁺•) that corresponds to this molecular weight.
The molecular ion can then undergo fragmentation, breaking into smaller, charged fragments and neutral species. The analysis of these fragments provides valuable structural information. For this compound, predictable fragmentation pathways include:
Loss of the methoxy (B1213986) group (-OCH₃): This would result in a fragment ion with an m/z value of M - 31.
Loss of the chlorine atom (-Cl): This would lead to a fragment with an m/z of M - 35.
Loss of the chlorosulfonyl radical (•SO₂Cl): This cleavage would produce a significant peak corresponding to the remaining benzoyl moiety.
Cleavage of the ester group: Fragmentation can occur at various points within the methyl benzoate (B1203000) structure.
While a detailed experimental mass spectrum is not publicly available, the predicted fragmentation patterns are crucial for confirming the identity of the synthesized compound.
High-resolution mass spectrometry can measure the m/z ratio to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the determination of the exact molecular formula of a compound. The monoisotopic mass of this compound is 258.9706 Da. uni.lu By comparing the experimentally measured exact mass with the theoretical exact mass calculated for the molecular formula C₉H₆ClNO₄S, the elemental composition can be unequivocally confirmed. This technique is invaluable for distinguishing between compounds that have the same nominal mass but different elemental compositions.
Below is a table of predicted m/z values for various adducts of this compound that could be observed in HRMS analysis. uni.lu
| Adduct Form | Predicted m/z |
| [M+H]⁺ | 259.97788 |
| [M+Na]⁺ | 281.95982 |
| [M-H]⁻ | 257.96332 |
| [M+NH₄]⁺ | 277.00442 |
| [M+K]⁺ | 297.93376 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data can be used to construct a three-dimensional electron density map, from which the positions of the individual atoms can be determined with high precision.
Computational Chemistry and Theoretical Studies of Methyl 2 Chlorosulfonyl 5 Cyanobenzoate
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic characteristics of "Methyl 2-(chlorosulfonyl)-5-cyanobenzoate". These calculations provide a fundamental understanding of the molecule's structure, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) Studies on Electronic Structure
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For "this compound," DFT calculations can be employed to determine its optimized molecular geometry, bond lengths, bond angles, and dihedral angles. These structural parameters are fundamental to understanding the molecule's stability and reactivity.
The presence of electron-withdrawing groups, such as the chlorosulfonyl (-SO₂Cl) and cyano (-CN) groups, significantly influences the electron density distribution across the benzene (B151609) ring. DFT studies would likely reveal a polarization of electron density away from the aromatic ring towards these substituents. The methyl ester group (-COOCH₃), while also influencing the electronic structure, has a more complex effect that can be elucidated through detailed analysis of the molecular orbitals.
Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations
| Parameter | Predicted Value |
| C-S Bond Length | 1.78 Å |
| S-Cl Bond Length | 2.07 Å |
| S=O Bond Length | 1.43 Å |
| C≡N Bond Length | 1.15 Å |
| C-C (aromatic) Bond Length | 1.39 - 1.41 Å |
| O-S-O Bond Angle | 120.5° |
| C-S-Cl Bond Angle | 105.2° |
Note: The values in this table are hypothetical and represent typical bond lengths and angles for similar organic molecules as predicted by DFT calculations.
HOMO-LUMO Energy Gap Analysis for Reactivity Prediction
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting the chemical reactivity and kinetic stability of a molecule. irjweb.com A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.commdpi.com
For "this compound," the strong electron-withdrawing nature of the chlorosulfonyl and cyano groups is expected to lower the energy of the LUMO significantly. The HOMO, which is likely to be localized on the benzene ring, will also be stabilized, but to a lesser extent. This would result in a relatively small HOMO-LUMO gap, indicating that the molecule is likely to be chemically reactive. researchgate.net
Table 2: Predicted Frontier Molecular Orbital Energies of this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -7.85 |
| LUMO | -3.20 |
| HOMO-LUMO Gap | 4.65 |
Note: These energy values are illustrative and based on typical results for substituted aromatic compounds.
The distribution of the HOMO and LUMO across the molecule provides further insight into its reactivity. The HOMO is typically the site of electrophilic attack, while the LUMO is the site of nucleophilic attack. For this compound, the LUMO is expected to be concentrated around the sulfonyl chloride group and the aromatic ring, making these areas susceptible to nucleophilic attack.
Electrostatic Potential Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative electrostatic potential (electron-rich) in red and regions of positive electrostatic potential (electron-poor) in blue.
In the case of "this compound," the MEP surface would likely show significant negative potential around the oxygen atoms of the sulfonyl and ester groups, as well as the nitrogen atom of the cyano group. These regions would be the most likely sites for electrophilic attack. Conversely, a strong positive potential is expected around the sulfur atom of the chlorosulfonyl group and the hydrogen atoms of the methyl group, indicating these as potential sites for nucleophilic attack. The aromatic ring would exhibit a more complex potential distribution due to the competing effects of the substituents.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about the conformational dynamics, stability, and interactions of "this compound" with its environment.
Conformational Analysis and Stability
"this compound" possesses several rotatable bonds, primarily around the ester and sulfonyl chloride groups. Conformational analysis through MD simulations can identify the most stable conformations of the molecule and the energy barriers between them. mdpi.com
Solvent Effects on Molecular Behavior
The behavior of "this compound" can be significantly influenced by its solvent environment. MD simulations in explicit solvent models can provide insights into how solvent molecules interact with the solute and affect its conformation and reactivity.
In a polar solvent, such as water or ethanol, it is expected that the polar groups of "this compound" (the sulfonyl chloride, cyano, and ester moieties) will form strong interactions with the solvent molecules. These interactions can stabilize certain conformations and influence the electronic properties of the molecule. For instance, hydrogen bonding between a protic solvent and the oxygen or nitrogen atoms of the solute can alter the charge distribution and reactivity of the molecule. MD simulations can quantify these solvent effects and provide a more realistic model of the molecule's behavior in solution. nih.gov
Prediction of Spectroscopic Parameters
Computational chemistry provides powerful tools for predicting the spectroscopic parameters of molecules, which can be invaluable for interpreting experimental data and confirming molecular structures.
Theoretical NMR Chemical Shift Predictions
Theoretical Nuclear Magnetic Resonance (NMR) chemical shift predictions are typically performed using quantum mechanical calculations. The most common approach is the Gauge-Including Atomic Orbital (GIAO) method, often employed with Density Functional Theory (DFT) methods, such as B3LYP, in combination with a suitable basis set (e.g., 6-311+G(2d,p)).
The process would involve:
Geometry Optimization: The three-dimensional structure of this compound would first be optimized to find its lowest energy conformation.
NMR Calculation: Using the optimized geometry, the magnetic shielding tensors for each nucleus (¹H, ¹³C) would be calculated.
Chemical Shift Determination: The calculated isotropic shielding values are then referenced against the shielding tensor of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory, to yield the predicted chemical shifts.
A hypothetical data table for predicted ¹H and ¹³C NMR chemical shifts would be structured as follows. Note: This is a representative table, and the values are not based on actual calculations.
Table 1: Hypothetical Theoretical NMR Chemical Shift Predictions for this compound
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| ¹H NMR | |
| Aromatic H | 7.8 - 8.5 |
| Methyl H | ~3.9 |
| ¹³C NMR | |
| Carbonyl C | ~165 |
| Aromatic C | 125 - 140 |
| Nitrile C | ~117 |
Vibrational Frequency Calculations for IR and Raman Assignments
Vibrational frequency calculations are essential for assigning the peaks observed in infrared (IR) and Raman spectra to specific molecular motions. These calculations are typically performed on the optimized geometry of the molecule using methods like DFT.
The computational steps include:
Frequency Calculation: After geometry optimization, a frequency calculation is performed at the same level of theory. This computes the second derivatives of the energy with respect to the nuclear positions.
Vibrational Modes: The output provides the frequencies of the fundamental vibrational modes, their IR intensities, and Raman activities.
Scaling Factors: Calculated vibrational frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an appropriate factor to improve agreement with experimental data.
A sample data table for key vibrational frequencies is presented below. Note: This is a representative table, and the values are not based on actual calculations.
Table 2: Hypothetical Vibrational Frequency Calculations for this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Activity |
|---|---|---|---|
| C=O stretch (ester) | ~1730 | Strong | Weak |
| C≡N stretch (nitrile) | ~2230 | Medium | Medium |
| SO₂ asymmetric stretch | ~1380 | Strong | Medium |
| SO₂ symmetric stretch | ~1180 | Strong | Strong |
| C-O stretch (ester) | ~1250 | Strong | Weak |
Reaction Pathway Modeling and Transition State Characterization
Computational modeling can elucidate reaction mechanisms by mapping out the potential energy surface, identifying transition states, and calculating reaction barriers.
Computational Elucidation of Reaction Mechanisms
To study a reaction involving this compound, for instance, its reaction with a nucleophile, computational methods would be used to:
Identify Reactants, Products, and Intermediates: The structures of all species involved in the proposed mechanism would be optimized.
Locate Transition States: A transition state search algorithm (e.g., Berny optimization or synchronous transit-guided quasi-Newton methods) would be used to find the saddle point on the potential energy surface connecting reactants and products (or intermediates).
Verify Transition States: A frequency calculation on the transition state structure must yield exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. Intrinsic Reaction Coordinate (IRC) calculations would then be performed to confirm that the transition state connects the desired reactant and product.
Energy Barriers and Rate Constants for Key Transformations
Once the stationary points (reactants, transition states, products) on the potential energy surface are located and verified, the energy barriers can be determined.
Activation Energy (Ea): The energy difference between the transition state and the reactants, including zero-point vibrational energy corrections, gives the activation energy.
Rate Constants: The rate constant (k) for a given reaction step can then be estimated using Transition State Theory (TST), often expressed by the Eyring equation. This calculation incorporates the activation energy, temperature, and partition functions of the reactants and the transition state.
A hypothetical data table for a reaction is shown below. Note: This is a representative table, and the values are not based on actual calculations.
Table 3: Hypothetical Energy Barriers and Rate Constants for a Transformation of this compound
| Reaction Step | Activation Energy (kcal/mol) | Calculated Rate Constant (s⁻¹) at 298 K |
|---|---|---|
| Nucleophilic attack at sulfonyl chloride | 15.2 | 1.5 x 10⁻³ |
Synthetic Applications and Derivatization of Methyl 2 Chlorosulfonyl 5 Cyanobenzoate
Role as a Versatile Intermediate in Fine Chemical Synthesis
The strategic positioning of the electron-withdrawing chlorosulfonyl and cyano groups, along with the ester moiety on the benzene (B151609) ring, allows for a wide range of chemical transformations. Each functional group can be addressed with considerable selectivity, enabling the synthesis of complex molecular architectures.
The chlorosulfonyl (-SO₂Cl) group is a highly reactive electrophile, making it an excellent precursor for the synthesis of sulfonamides. This reaction, typically involving the treatment of the sulfonyl chloride with a primary or secondary amine, is fundamental in medicinal chemistry. The resulting sulfonamide linkage is a key structural motif in a multitude of therapeutic agents. Methyl 2-(chlorosulfonyl)-5-cyanobenzoate serves as a building block for introducing the cyanobenzoyl sulfonamide scaffold into target molecules.
A general reaction scheme for the formation of sulfonamides from this compound is as follows:
Reaction with Ammonia (B1221849): Treatment with ammonia yields the primary sulfonamide, methyl 5-cyano-2-(aminosulfonyl)benzoate. A similar reaction is documented for the synthesis of methyl 5-methoxy-2-sulphoamoylbenzoate, where methyl 2-(chlorosulfonyl)-5-methoxybenzoate is reacted with an excess of ammonia in a solvent like acetonitrile (B52724) or dioxane at room temperature. google.com
Reaction with Primary/Secondary Amines: Reaction with various primary (R-NH₂) or secondary (R₂NH) amines provides N-substituted sulfonamide derivatives. This allows for the introduction of diverse functional groups and structural motifs, which is crucial for tuning the pharmacological properties of a potential drug candidate.
Table 1: Examples of Sulfonamide Synthesis
| Reactant Amine | Resulting Sulfonamide Derivative | Potential Application Area |
| Ammonia (NH₃) | Methyl 5-cyano-2-(aminosulfonyl)benzoate | Intermediate for herbicides, pharmaceuticals |
| Aniline (B41778) | Methyl 5-cyano-2-(N-phenylsulfamoyl)benzoate | Dyes, organic electronics |
| Piperidine | Methyl 5-cyano-2-(piperidin-1-ylsulfonyl)benzoate | Agrochemicals, medicinal chemistry |
Heterocyclic compounds are a cornerstone of modern chemistry, particularly in drug discovery and materials science. This compound possesses multiple reactive sites that can be exploited for the construction of various heterocyclic ring systems.
Sulfur-Containing Heterocycles: The chlorosulfonyl group can react with binucleophiles to form rings. For instance, reaction with a compound containing both an amine and a hydroxyl group could lead to the formation of cyclic sulfamates (sultams) or related structures.
Nitrogen-Containing Heterocycles: The cyano group is a versatile precursor for nitrogen heterocycles. It can undergo cyclization reactions with adjacent functional groups or participate in multicomponent reactions to form rings like pyrimidines, triazines, or tetrazoles. frontiersin.orgchebanov.org For example, the inverse electron demand Diels-Alder reaction is a powerful method for creating complex heterocyclic structures from precursors containing nitrile groups. nih.gov
The synthesis often involves a stepwise approach where one functional group is first modified, followed by an intramolecular cyclization event involving another part of the molecule.
The parent structure of this compound is a derivative of benzoic acid, and it serves as an intermediate for creating further, more complex benzoic acid derivatives. google.com The existing functional groups can be chemically transformed to yield a variety of products.
Hydrolysis: The methyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(chlorosulfonyl)-5-cyanobenzoic acid. This introduces a new reactive handle for further derivatization, such as amide bond formation.
Modification of the Cyano Group: The cyano group can be hydrolyzed to a carboxamide or a carboxylic acid, or it can be reduced to an aminomethyl group.
Nucleophilic Aromatic Substitution: While the ring is electron-deficient, specific nucleophilic substitution reactions could be possible under harsh conditions, though this is less common than reactions at the functional groups.
These transformations significantly expand the range of accessible compounds, making the initial scaffold a valuable starting point for diverse synthetic targets. google.com
Applications in the Synthesis of Advanced Organic Materials
The same reactivity that makes this compound a useful intermediate in fine chemical synthesis also allows for its application in materials science. Its rigid aromatic core and multiple reactive sites are ideal for constructing well-defined, high-performance organic materials.
The compound is recognized as a building block for polymers and an organic monomer for materials like Covalent Organic Frameworks (COFs). bldpharm.combldpharm.com Its trifunctional nature allows it to act as a monomer in polycondensation reactions.
Polyamide-Sulfonamides: By first reacting the chlorosulfonyl group with a diamine and then hydrolyzing the ester to a carboxylic acid, a monomer with both an amine and a carboxylic acid functionality can be created, suitable for polyamide synthesis.
Cross-linking Agent: Due to its three distinct reactive points, it can be used to form cross-linked polymer networks, enhancing the thermal and mechanical stability of the resulting material.
Table 2: Potential Polymerization Reactions
| Reaction Type | Co-monomer(s) | Resulting Polymer Class |
| Polycondensation | Diamines (e.g., 1,4-phenylenediamine) | Polysulfonamides |
| Polycondensation | Diols (after hydrolysis of ester) | Polyesters |
| Multi-component Polymerization | Diamines and Diols | Copolyamide-ester-sulfonamides |
A molecular scaffold is a core structure upon which other functional units can be precisely attached to create a larger, complex molecule with specific properties. mdpi.com The well-defined geometry and distinct reactivity of the functional groups on this compound make it an excellent scaffold.
The selective reactivity of the chlorosulfonyl, ester, and cyano groups allows for the stepwise and controlled attachment of different molecular entities. For example, one molecule can be attached via sulfonamide bond formation, a second via esterification (after hydrolysis), and the cyano group can be modified to link a third component. This rational, non-statistical approach is critical for creating monodisperse, homogeneous functional molecules for applications in: mdpi.com
Medicinal Chemistry: Building complex drug candidates or prodrugs where different parts of the molecule are responsible for targeting, therapeutic action, and solubility.
Organic Electronics: Synthesizing molecules for Organic Light Emitting Diodes (OLEDs) or sensors, where donor and acceptor units are held in a specific spatial arrangement. bldpharm.com
Molecular Probes: Creating diagnostic agents or probes where fluorescent reporters and targeting ligands are attached to the central scaffold.
Development of Libraries of Related Compounds for Structure-Activity Relationship Studies
This compound is an ideal scaffold for the development of compound libraries for SAR studies. Its three distinct functionalization points allow for systematic structural modifications to probe the interactions of the resulting molecules with biological targets. Benzenesulfonamides, in particular, are a well-established class of compounds with a wide range of biological activities, and libraries of these derivatives are frequently synthesized to optimize potency and selectivity. tandfonline.comnih.gov
After the initial reaction at the chlorosulfonyl group, the ester moiety provides a secondary point for diversification. The most common strategy is to hydrolyze the methyl ester to the corresponding carboxylic acid. This carboxylic acid is a versatile intermediate that can be coupled with a large and diverse collection of commercially available amines to generate a library of amides. Standard coupling reagents such as HATU, HOBt/EDCI, or the conversion to an acid chloride followed by reaction with an amine are routinely employed for this purpose.
This two-step process (hydrolysis followed by amidation) allows for the introduction of a wide array of substituents, enabling the exploration of the effects of size, charge, and hydrogen bonding capability in the region of the molecule originally occupied by the ester.
The cyano group on the aromatic ring serves as another key point for diversification. As mentioned previously, the nitrile can be reduced to a primary amine, which can then be further functionalized, for example, by acylation or alkylation.
Alternatively, the cyano group can be converted to other functional groups. Its transformation into a tetrazole ring is a particularly valuable strategy in medicinal chemistry, as the tetrazole group can mimic the acidic properties of a carboxylic acid while often improving metabolic stability and cell permeability. Further diversification can be achieved by exploring reactions that use the cyano group as a leaving group in transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds at this position. snnu.edu.cn
By combining diversification strategies at the sulfonamide, the ester/amide, and the cyano positions, a large and structurally diverse library of compounds can be generated from the single starting material, this compound. This systematic approach is fundamental to modern drug discovery and the elucidation of structure-activity relationships. researchgate.net
Future Perspectives and Emerging Research Avenues for Methyl 2 Chlorosulfonyl 5 Cyanobenzoate
Exploration of New Catalytic Systems for Synthesis and Transformation
The reactivity of the sulfonyl chloride group in Methyl 2-(chlorosulfonyl)-5-cyanobenzoate is a cornerstone of its synthetic value. Future research will undoubtedly focus on discovering and optimizing new catalytic systems to modulate this reactivity, enabling more efficient and selective transformations.
Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, and its application to sulfonyl chlorides is an active area of research. semanticscholar.orgnih.gov Novel photocatalysts, including heterogeneous and metal-free options like potassium poly(heptazine imide), are being developed for the synthesis of sulfonyl chlorides under mild conditions. nih.gov These methods offer a sustainable alternative to traditional approaches and could be adapted for the synthesis of this compound itself, potentially improving yield and functional group tolerance. nih.gov
Furthermore, transition metal catalysis continues to offer new avenues for the functionalization of sulfonyl chlorides. For instance, copper-catalyzed reactions have been instrumental in the synthesis of sulfonamides from aryl carboxylic acids via a decarboxylative chlorosulfonylation, a strategy that could be conceptually reversed or adapted for transformations of this compound. nih.gov The development of catalysts that can selectively activate the S-Cl bond in the presence of other functional groups, such as the ester and nitrile moieties in the target molecule, will be a key challenge and a significant area of future investigation. rsc.org Research into silyl (B83357) radical-mediated activation of sulfonyl chlorides also presents a promising strategy for novel transformations. acs.org
Future catalytic systems will likely focus on:
Enhanced Selectivity: Developing catalysts that can differentiate between the various reactive sites on the molecule.
Green Chemistry Principles: Employing earth-abundant metal catalysts or organocatalysts to minimize environmental impact.
Novel Bond Formations: Moving beyond traditional sulfonamide and sulfonate ester formation to forge new carbon-sulfur or heteroatom-sulfur bonds.
Integration into Automated Synthesis Platforms
The increasing demand for large libraries of novel compounds for drug discovery and material science has propelled the development of automated synthesis platforms. acs.orgacs.org The structural attributes of this compound make it an ideal candidate for integration into such high-throughput screening (HTS) and synthesis workflows. sigmaaldrich.comunchainedlabs.com
Automated flow-through processes have been successfully developed for the synthesis of sulfonamide libraries. acs.orgacs.org These systems often utilize solid-phase synthesis techniques where a substrate is immobilized on a resin, such as a sulfonyl chloride resin, and reagents are passed over it in a continuous flow. chemimpex.com this compound could be readily incorporated into these platforms as a key building block for the rapid generation of diverse sulfonamide derivatives. The ability to perform reactions in a continuous, automated fashion not only increases throughput but also enhances safety and reproducibility. mdpi.comrsc.org
The integration of this compound into automated platforms will likely involve:
Development of robust reaction protocols: Optimizing reaction conditions (temperature, flow rate, reagent concentration) for use in automated systems.
Miniaturization and parallelization: Adapting synthetic routes for microfluidic reactors and multi-well plate formats to enable the simultaneous synthesis of hundreds or thousands of compounds.
Real-time analysis and optimization: Incorporating in-line analytical techniques (e.g., HPLC, mass spectrometry) to monitor reaction progress and enable autonomous optimization of reaction conditions.
| Parameter | Current Status | Future Direction |
| Synthesis Scale | Batch production | Continuous flow, microfluidics |
| Throughput | Low to moderate | High to ultra-high |
| Derivatization | Manual, one-at-a-time | Automated, parallel synthesis |
| Process Control | Manual | Automated with real-time feedback |
Computational Design of Novel Reactions and Derivatives
Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. For this compound, computational approaches can provide deep insights into its reactivity and guide the rational design of new reactions and derivatives with desired properties.
Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure and reactivity of the molecule. nih.gov Such studies can elucidate the mechanism of nucleophilic substitution at the sulfonyl sulfur, helping to predict the feasibility of new transformations and the influence of substituents on reaction rates. nih.govresearchgate.net For instance, computational analysis can help understand the noncovalent interactions of the sulfonyl chloride motif, which can influence its solid-state properties and reactivity. nih.gov
Furthermore, computational screening can be used to virtually explore vast chemical spaces of potential reactants and catalysts for reactions involving this compound. This in silico approach can accelerate the discovery of novel derivatives with specific electronic or steric properties. By predicting the outcomes of reactions before they are attempted in the lab, computational chemistry can save significant time and resources.
Future computational efforts will likely focus on:
Predictive modeling of reactivity: Developing accurate theoretical models to predict the outcome of unknown reactions.
Virtual screening of derivative libraries: Designing and evaluating large libraries of virtual compounds based on the this compound scaffold.
Mechanistic elucidation of catalytic cycles: Using computational methods to understand the intricate details of new catalytic transformations.
Interdisciplinary Research with Material Science and Chemical Biology (focusing on synthetic aspects and not biological/medical properties)
The unique combination of functional groups in this compound makes it a valuable precursor for the synthesis of novel materials and chemical probes. Interdisciplinary collaborations will be crucial to unlocking its full potential in these areas.
In material science , the sulfonyl chloride group can serve as a reactive handle for the functionalization of polymers. cmu.eduacs.org For example, it can be used to introduce the cyanobenzoate moiety onto polymer backbones, potentially leading to materials with interesting optical or electronic properties. The development of new polymerization techniques, such as living radical polymerization initiated by sulfonyl chlorides, could enable the synthesis of well-defined polymers with complex architectures. cmu.edu The cyano group can also be a precursor to other functional groups, further expanding the possibilities for material design.
In chemical biology , the sulfonyl chloride moiety is a well-established reactive group for bioconjugation, allowing for the covalent attachment of molecules to proteins and other biomolecules. nih.gov While the focus here is on synthetic aspects, the development of new synthetic methods to incorporate this compound into larger, more complex molecules for use as chemical probes is a significant research direction. The ester and cyano groups offer opportunities for further chemical modification, allowing for the creation of multifunctional probes. For example, the o-cyanobenzoate group has been explored as a recyclable directing group in glycosylation reactions, highlighting the potential for this scaffold in complex carbohydrate synthesis. researchgate.net
Key research directions at the interface of chemistry and other disciplines include:
Synthesis of functional monomers: Designing and synthesizing new monomers derived from this compound for the preparation of advanced polymers.
Development of novel bioconjugation reagents: Creating new chemical tools for the selective modification of biomolecules.
Synthesis of complex molecular architectures: Utilizing the unique reactivity of the compound to build intricate molecules for applications in supramolecular chemistry and nanotechnology.
Q & A
Q. Critical Factors :
- Temperature Control : Excess heat during chlorosulfonation leads to decomposition; yields drop by ~20% at >10°C .
- Solvent Choice : Dichloromethane or DMF improves solubility of intermediates, while polar aprotic solvents enhance reaction rates .
How can researchers resolve contradictions in reported melting points or spectral data for this compound?
Advanced Research Question
Discrepancies in literature data (e.g., melting points, NMR shifts) often arise from:
- Purity Issues : Residual solvents (e.g., DMF) or byproducts like sulfonic acid derivatives can alter physical properties. Use HPLC or GC-MS to verify purity (>98%) .
- Polymorphism : Crystalline forms may differ based on recrystallization solvents. X-ray diffraction (XRD) can identify polymorphic variations .
- Spectral Assignments : Misinterpretation of -NMR signals for the cyano (δ ~115 ppm) vs. sulfonyl (δ ~55 ppm) groups. Use 2D NMR (HSQC, HMBC) for unambiguous assignments .
Q. Methodology :
- Cross-validate data with high-resolution mass spectrometry (HRMS; exact mass: 259.97 g/mol) and FT-IR (S=O stretch ~1370 cm, C≡N ~2240 cm) .
What are the optimal purification strategies for isolating this compound from reaction mixtures?
Basic Research Question
- Liquid-Liquid Extraction : Separate polar byproducts (e.g., sulfonic acids) using ethyl acetate/water phases .
- Column Chromatography : Use silica gel with a gradient of hexane/ethyl acetate (4:1 to 1:1) to resolve the target compound (Rf ~0.3–0.4) .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals; avoid protic solvents that may hydrolyze the sulfonyl chloride .
Q. Challenges :
- Hydrolysis Sensitivity : The sulfonyl chloride hydrolyzes to sulfonic acid in aqueous media. Use anhydrous conditions and molecular sieves to stabilize intermediates .
What analytical techniques are most effective for characterizing degradation products of this compound?
Advanced Research Question
- LC-MS/MS : Identify hydrolysis products (e.g., 5-cyano-2-sulfobenzoic acid) using a C18 column and 0.1% formic acid in acetonitrile/water .
- Thermogravimetric Analysis (TGA) : Monitor thermal stability; decomposition onset occurs at ~150°C .
- XPS : Confirm sulfur oxidation states (S in sulfonyl groups) to distinguish degradation pathways .
Q. Contradiction Analysis :
- Conflicting reports on hydrolytic stability may arise from trace moisture in solvents. Karl Fischer titration ensures solvent dryness (<50 ppm HO) .
How can researchers mitigate hazards associated with handling this compound?
Basic Research Question
- Toxicity : Use fume hoods and PPE (nitrile gloves, goggles) due to respiratory and skin irritation risks .
- Storage : Store under argon at –20°C in amber vials to prevent light-induced decomposition .
- Spill Management : Neutralize spills with sodium bicarbonate to convert sulfonyl chloride to non-volatile sulfonate .
What computational methods aid in predicting the reactivity of this compound in novel reactions?
Advanced Research Question
Q. Validation :
- Compare computed -NMR shifts (GIAO method) with experimental data to refine models .
What are the key differences in synthetic approaches between academic and industrial settings for this compound?
Advanced Research Question
| Parameter | Academic Labs | Industrial Labs |
|---|---|---|
| Scale | <100 mg | >1 kg |
| Purification | Column chromatography | Continuous distillation/crystallization |
| Cost Drivers | Solvent recovery | Catalyst reuse |
| Safety | Manual handling | Automated reactors |
Methodological Shift : Industrial routes prioritize atom economy (e.g., one-pot synthesis) and green solvents (e.g., 2-MeTHF) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
